molecular formula C12H14O2 B14838210 4-Cyclopropoxy-2-ethylbenzaldehyde

4-Cyclopropoxy-2-ethylbenzaldehyde

Cat. No.: B14838210
M. Wt: 190.24 g/mol
InChI Key: GKPDKYZAQYSYBF-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-ethylbenzaldehyde is a substituted benzaldehyde derivative featuring a cyclopropoxy group at the para position and an ethyl group at the ortho position relative to the aldehyde functional group. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The cyclopropoxy substituent introduces significant steric strain due to the three-membered ring, while the ethyl group enhances lipophilicity. However, experimental data on its physical and chemical properties remain sparse in publicly available literature.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethylbenzaldehyde

InChI

InChI=1S/C12H14O2/c1-2-9-7-12(14-11-5-6-11)4-3-10(9)8-13/h3-4,7-8,11H,2,5-6H2,1H3

InChI Key

GKPDKYZAQYSYBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC2CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the cyclopropoxy group.

Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is employed to couple a cyclopropyl group with a 4-ethylbenzaldehyde derivative. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Cyclopropoxy-2-ethylbenzoic acid.

    Reduction: 4-Cyclopropoxy-2-ethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-2-ethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Lipophilicity: The cyclopropoxy-ethyl derivative has the highest molecular weight (190.24 g/mol) and lipophilicity due to its bulky substituents. This contrasts with 4-(Allyloxy)benzaldehyde (162.19 g/mol), which has a smaller allyloxy group .

Steric and Electronic Effects: The cyclopropoxy group introduces ring strain (≈27 kcal/mol in cyclopropane), which may increase reactivity in ring-opening reactions or destabilize transition states during nucleophilic attacks. In contrast, the allyloxy group in 4-(Allyloxy)benzaldehyde is less strained but participates in conjugation, enabling rearrangements like the Claisen reaction .

However, its higher molecular weight and rigidity suggest a higher boiling point than 4-ethoxybenzaldehyde (∼245°C at 1 atm).

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